An In-depth Technical Guide to N-(Pyrimidin-2-yl)acetamide: Chemical Properties and Structure
An In-depth Technical Guide to N-(Pyrimidin-2-yl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
N-(Pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a pyrimidine ring linked to an acetamide group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-(Pyrimidin-2-yl)acetamide. While experimental data for this specific molecule is limited in publicly available literature, this guide compiles available information and provides predicted data based on analogous structures to serve as a valuable resource for researchers. The document covers physicochemical properties, spectroscopic data, a proposed synthesis protocol, and potential biological activities, with a focus on data presentation in structured tables and detailed experimental methodologies.
Introduction
The pyrimidine scaffold is a fundamental building block in numerous biologically important molecules, including nucleic acids and various therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The incorporation of an acetamide group to the pyrimidine ring, as seen in N-(Pyrimidin-2-yl)acetamide, offers a versatile platform for further chemical modifications and the exploration of novel therapeutic agents. This guide aims to consolidate the current knowledge on N-(Pyrimidin-2-yl)acetamide, providing a foundation for future research and development in this area.
Chemical Structure and Properties
N-(Pyrimidin-2-yl)acetamide possesses a molecular formula of C₆H₇N₃O and a molecular weight of 137.14 g/mol [2]. The structure consists of an acetamide group attached to the C2 position of a pyrimidine ring.
Physicochemical Properties
| Property | Value | Source/Prediction |
| CAS Number | 13053-88-8 | [2] |
| Molecular Formula | C₆H₇N₃O | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to yellow solid (Predicted) | [2] |
| Melting Point | 110-115 °C (for 2-chloro-N-pyridin-2-yl-acetamide) | Predicted based on analogous structures |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar protic solvents like ethanol and methanol, moderately soluble in polar aprotic solvents like dichloromethane and ethyl acetate, and slightly to sparingly soluble in water. | Predicted based on structural analysis |
| pKa | Not available | - |
| LogP | Not available | - |
Structural Features
The pyrimidine ring provides two hydrogen-bond acceptors at the N1 and N3 positions, which can be crucial for interactions with biological targets[3]. The acetamide group contributes both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The overall planarity and electronic properties of the molecule can be influenced by the interaction between the pyrimidine ring and the acetamide substituent.
Spectroscopic Data
Detailed experimental spectra for N-(Pyrimidin-2-yl)acetamide are not widely published. The following sections provide predicted spectroscopic data based on the analysis of similar compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data can be inferred from related aminopyrimidine and acetamide structures. A suitable solvent for NMR analysis would be deuterated dimethyl sulfoxide (DMSO-d₆)[4].
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.5 | s (broad) | -NH (acetamide) |
| ~8.7 | d | H-4, H-6 (pyrimidine) |
| ~7.2 | t | H-5 (pyrimidine) |
| ~2.2 | s | -CH₃ (acetamide) |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O (acetamide) |
| ~158 | C-2 (pyrimidine) |
| ~157 | C-4, C-6 (pyrimidine) |
| ~118 | C-5 (pyrimidine) |
| ~24 | -CH₃ (acetamide) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-(Pyrimidin-2-yl)acetamide is expected to show characteristic absorption bands for its functional groups.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3250-3350 | N-H stretch | Amide |
| ~3050-3150 | C-H stretch | Aromatic (pyrimidine) |
| ~2850-2950 | C-H stretch | Aliphatic (-CH₃) |
| ~1670-1690 | C=O stretch | Amide I |
| ~1550-1600 | N-H bend, C=N stretch | Amide II, Pyrimidine ring |
| ~1400-1500 | C=C stretch | Pyrimidine ring |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of N-(Pyrimidin-2-yl)acetamide is expected to show a molecular ion peak (M⁺) at m/z 137. The fragmentation pattern would likely involve the loss of the acetyl group and subsequent fragmentation of the pyrimidine ring.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 137 | [C₆H₇N₃O]⁺ | Molecular Ion (M⁺) |
| 95 | [C₄H₅N₃]⁺ | Loss of ketene (CH₂=C=O) |
| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
Proposed Synthesis of N-(Pyrimidin-2-yl)acetamide
A plausible synthetic route to N-(Pyrimidin-2-yl)acetamide involves the acylation of 2-aminopyrimidine with an acetylating agent such as acetyl chloride or acetic anhydride. The following is a proposed experimental protocol based on general acylation procedures.
Materials:
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2-Aminopyrimidine
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Acetyl chloride or Acetic anhydride
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A suitable base (e.g., triethylamine or pyridine)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
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Standard laboratory glassware
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve 2-aminopyrimidine (1.0 equivalent) and a base (1.1 equivalents) in the chosen anhydrous solvent.
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Cool the mixture in an ice bath.
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Slowly add the acetylating agent (1.05 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
DOT Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of N-(Pyrimidin-2-yl)acetamide.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube[4].
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
FTIR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
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Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
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Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
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Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Biological Activity and Potential Applications
While specific biological studies on N-(Pyrimidin-2-yl)acetamide are scarce, the broader class of aminopyrimidine acetamide derivatives has shown significant potential in drug discovery[1].
Anticancer and Kinase Inhibitory Activity
Aminopyrimidine derivatives are well-known as protein kinase inhibitors. They can act as ATP-competitive inhibitors by binding to the ATP-binding site of kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes them attractive candidates for the development of anticancer agents[1].
DOT Diagram of a Generic Kinase Inhibition Pathway:
Caption: Simplified pathway of kinase inhibition by a pyrimidine-based compound.
Other Potential Activities
Derivatives of pyrimidine acetamides have also been investigated for their antimicrobial, anti-inflammatory, and antiviral activities, suggesting that N-(Pyrimidin-2-yl)acetamide could serve as a valuable scaffold for developing agents targeting these therapeutic areas[1].
Conclusion
N-(Pyrimidin-2-yl)acetamide is a heterocyclic compound with a structure that holds considerable promise for medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this technical guide provides a consolidated overview of its predicted chemical properties, spectroscopic characteristics, and a viable synthetic approach based on established chemical principles and data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, facilitating further investigation into the synthesis, characterization, and biological evaluation of N-(Pyrimidin-2-yl)acetamide and its derivatives. Future experimental work is necessary to validate the predicted data and to fully explore the therapeutic potential of this compound.
